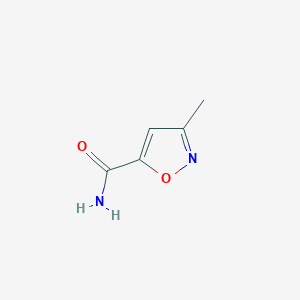

3-Methylisoxazole-5-carboxaMide

説明

Significance of the Isoxazole (B147169) Core in Bioactive Molecules and Pharmaceuticals

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules. guidechem.comresearchgate.net Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a frequent component in a multitude of pharmaceuticals. nih.gov The isoxazole ring is not merely a passive scaffold; its weak nitrogen-oxygen bond can be strategically cleaved, rendering it a versatile synthetic intermediate for creating more complex molecular architectures. guidechem.comsigmaaldrich.com

This heterocyclic system is present in numerous commercially available drugs, demonstrating its therapeutic importance. sigmaaldrich.com For instance, the isoxazole scaffold is integral to certain antibiotics like cloxacillin (B1194729) and flucloxacillin, the COX-2 inhibitor valdecoxib, and the anticonvulsant zonisamide (B549257). sigmaaldrich.comcookechem.com The broad spectrum of pharmacological activities associated with isoxazole derivatives is remarkable, encompassing:

Antimicrobial and Antifungal Activity: The isoxazole nucleus is a key feature in various agents designed to combat bacterial and fungal infections. guidechem.comgoogle.com

Anti-inflammatory Effects: Many isoxazole-containing compounds have been investigated for their ability to modulate inflammatory pathways. guidechem.comsigmaaldrich.com

Anticancer Properties: The scaffold appears in numerous experimental and established anticancer agents, highlighting its role in oncology research. guidechem.comsigmaaldrich.com

Neuroprotective and Anticonvulsant Roles: The presence of the isoxazole ring in drugs like zonisamide underscores its importance in treating central nervous system disorders. researchgate.netsigmaaldrich.com

The continued interest in the isoxazole core stems from its proven track record in successful drug candidates and its synthetic tractability, allowing chemists to fine-tune pharmacological profiles.

Overview of 3-Methylisoxazole-5-carboxamide as a Core Chemical Entity in Contemporary Research

Within the vast family of isoxazole derivatives, this compound has garnered attention as a significant building block and a precursor in organic synthesis. While its direct therapeutic applications are a subject of ongoing investigation, its primary role in contemporary research is that of a crucial intermediate.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 38955-11-2 |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| MDL Number | MFCD16104695 |

| A summary of key properties for this compound. |

Research has demonstrated the one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methylisoxazole-5-carboxylic acid. This process involves the in-situ generation of the corresponding acyl chloride, which then reacts with an appropriate amine. These carboxamides are not typically the final target but serve as valuable precursors for synthesizing a variety of other heterocyclic compounds, such as pyrazoles, pyrimidines, and diazepines. The versatility of the carboxamide group allows for further chemical modification, making it a pivotal anchor point for building molecular diversity.

Studies on the isomeric 5-methylisoxazole-3-carboxamide (B1215236) scaffold have revealed significant biological potential, particularly in the development of new antitubercular agents. researchgate.net This highlights the general promise of the methylisoxazole carboxamide framework in medicinal chemistry, suggesting that this compound and its derivatives are fertile ground for the discovery of novel bioactive compounds.

Historical Context of Isoxazole Derivatives in Medicinal Chemistry and Organic Synthesis

The journey of the isoxazole ring system from a chemical curiosity to a pillar of medicinal chemistry is a rich one. The story begins in the late 19th century, with the seminal work of German chemist Ludwig Claisen, who, in 1888, was the first to recognize the cyclic, aromatic-like structure of an isoxazole derivative. nih.gov Shortly after, Dunstan and Dymond achieved the first synthesis of the parent isoxazole ring itself. nih.gov

A significant leap in isoxazole chemistry occurred between 1930 and 1946, driven by the extensive studies of A. Quilico. His research on the cycloaddition reactions of nitrile oxides with unsaturated compounds laid a robust foundation for the synthesis of a wide array of isoxazole derivatives. nih.gov This synthetic versatility was rapidly exploited by medicinal chemists.

Over the decades, this has led to the development of numerous isoxazole-containing drugs that have made a substantial impact on human health. nih.gov Compounds like sulfamethoxazole (B1682508) and sulfisoxazole (B1682709) became important antibacterial agents, while the antibiotic cycloserine, which also contains an isoxazole-like ring, proved effective against tuberculosis. nih.gov This history of therapeutic success has cemented the isoxazole scaffold as a high-value pharmacophore, ensuring its continued exploration in the quest for new and improved medicines.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHCFPWSEIVWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543849 | |

| Record name | 3-Methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38955-11-2 | |

| Record name | 3-Methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Molecular Modeling Studies of 3 Methylisoxazole 5 Carboxamide

In Silico Screening and Virtual Ligand Design Approaches for Novel Analog Discovery

In silico screening and virtual ligand design are foundational computational strategies for the rapid exploration of vast chemical spaces to identify promising new molecules. These methods are particularly effective for scaffolds like 3-Methylisoxazole-5-carboxamide, allowing for the targeted design of analogs with potentially enhanced biological activity.

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods utilize the knowledge of known active compounds to identify new ones with similar properties, while structure-based virtual screening relies on the three-dimensional structure of the biological target. Docking-based virtual screening, a prominent structure-based method, was successfully employed to identify 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives as novel agonists for Hypoxia-inducible factor-2α (HIF-2α). nih.gov In this approach, a large library of compounds is computationally docked into the binding site of a target protein, and molecules are ranked based on their predicted binding affinity or "docking score." This process led to the unexpected discovery of an isoxazole (B147169) derivative as a HIF-2α agonist, which was then used as a starting point for further structural optimization to develop more potent compounds. nih.gov

The design of novel analogs often involves creating a focused library of derivatives around the core this compound scaffold. By systematically modifying substituents at various positions on the isoxazole ring and the carboxamide group, researchers can explore the structure-activity relationship (SAR). This process is guided by computational models that predict how changes in molecular structure will affect target binding and other properties. For instance, new series of isoxazole-carboxamide derivatives have been designed and synthesized to explore their potential as inhibitors for various enzymes or as anticancer agents. nih.govresearchgate.net Computational screening of these designed derivatives against specific targets like Protein Kinase G (PknG) of Mycobacterium tuberculosis helps prioritize which compounds to synthesize and test, saving significant time and resources. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the binding mode and affinity of small molecules, such as this compound derivatives, to the active site of a target protein. The process involves preparing the 3D structures of both the ligand and the protein target and then using a scoring function to evaluate the fitness of different binding poses. nih.gov

Docking studies have been instrumental in understanding the interactions of isoxazole-carboxamide derivatives with various biological targets:

Cyclooxygenase (COX) Enzymes: In studies of isoxazole-carboxamide derivatives as potential COX inhibitors, molecular docking revealed key binding interactions within the active sites of COX-1 and COX-2. It was observed that specific substitutions on the phenyl rings of the derivatives could push the 5-methyl-isoxazole ring into a secondary binding pocket, creating ideal interactions with the COX-2 enzyme. nih.govnih.gov

FLT3 Kinase: For a series of 5-methylisoxazole-4-carboxamide (B3392548) analogues designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia (AML), docking simulations provided insights into the binding model. nih.gov The simulations showed that the 5-methylisoxazole moiety could form a π-π interaction with a phenylalanine residue (Phe830) in the ATP binding pocket of FLT3. nih.gov

Antimicrobial Targets: Docking has also been used to investigate the antimicrobial potential of isoxazole derivatives. Studies have shown possible binding interactions between these compounds and key bacterial or fungal enzymes, such as elastase in P. aeruginosa, KPC-2 carbapenemase in K. pneumonia, and cytochrome P450 14-α-sterol demethylase in C. albicans. nih.gov

The results from docking simulations are often presented in data tables that summarize the binding energies and key molecular interactions, such as hydrogen bonds and hydrophobic contacts.

| Compound/Derivative | Target Protein | Predicted Binding Energy/Score | Key Interacting Residues |

| Isoxazole-carboxamide A13 | COX-2 | Not Specified (High Selectivity) | Not Specified |

| 5-methylisoxazole-4-carboxamide 7d | FLT3 | Not Specified (Potent Inhibitor) | Phe830, Asp829, Phe691, Lys644 nih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamide | LSD1 | Not Specified | Asn535 rsc.org |

| Isoxazole-carboxamide A8 | P. aeruginosa elastase | Not Specified (Possible Interaction) | Not Specified |

This table is illustrative, compiling data from multiple studies on different isoxazole-carboxamide derivatives to demonstrate the application of molecular docking.

Molecular Dynamics Simulations for Elucidating Allosteric Modulation and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. MD simulations are crucial for understanding the stability of predicted binding poses, exploring conformational dynamics, and elucidating complex mechanisms like allosteric modulation. nih.govrsc.orgresearchgate.net

In the study of HIF-2α agonists based on the 3-aryl-5-methyl-isoxazole-4-carboxamide scaffold, MD simulations were essential. The simulations revealed that the compounds could allosterically enhance the dimerization of HIF-2, shedding light on their mechanism of action which would not have been apparent from docking alone. nih.gov Similarly, for COX inhibitors, MD simulations were undertaken to study the changes in the protein backbone's dynamicity after the ligand binds and to confirm the stability of the ligand-protein complexes predicted by docking. nih.govnih.gov

MD simulations can validate and refine the results of other computational methods. For newly designed inhibitors, MD simulations can assess the stability of the ligand within the binding pocket, tracking metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period. rsc.org Stable RMSD values suggest a stable binding mode. These simulations provide a more realistic representation of the physiological environment, helping to confirm that the interactions predicted by docking are maintained over time. researchgate.net

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, Geometry Optimization, Electronic Descriptor Values)

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules like this compound. ptfarm.plresearchgate.net These methods are used for geometry optimization, determining the most stable three-dimensional conformation of a molecule, and for calculating various electronic descriptors. nih.gov

Key applications include:

Geometry Optimization: This process finds the lowest energy arrangement of atoms in a molecule, providing the most probable structure. Optimized geometries are crucial starting points for more complex simulations like molecular docking and MD. ptfarm.pl

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

Electronic Descriptor Values: From the HOMO and LUMO energies, other quantum chemical descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These values help quantify the reactivity and stability of the molecule and are often used in quantitative structure-activity relationship (QSAR) studies. nih.gov

Below is a table of representative quantum chemical descriptors, illustrating the type of data generated from these calculations for isoxazole-related structures.

| Descriptor | Symbol | Typical Calculated Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.3 eV | Relates to electron-donating ability irjweb.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.8 eV | Relates to electron-accepting ability irjweb.com |

| HOMO-LUMO Energy Gap | ΔE | ~ 4.5 eV | Indicates chemical reactivity and stability irjweb.com |

| Chemical Hardness | η | ~ 2.2 eV | Measures resistance to change in electron distribution nih.gov |

| Electronegativity | χ | ~ 4.0 eV | Measures the power of an atom to attract electrons |

| Electrophilicity Index | ω | ~ 3.6 eV | Describes the ability of a species to accept electrons |

Note: The values presented are illustrative and based on calculations for related heterocyclic compounds found in the literature. irjweb.comnih.gov Actual values for this compound would require specific DFT calculations.

Computational Prediction of Metabolic Pathways and Compound Stability

Predicting a drug candidate's metabolic fate is a critical step in its development. Computational tools can forecast metabolic pathways and the stability of a compound like this compound, helping to identify potential liabilities early in the discovery process. nih.gov

These predictive models are broadly categorized into ligand-based and structure-based methods. Ligand-based approaches use databases of known metabolic transformations to identify potential sites of metabolism (SOMs) on a new molecule. nih.gov For the isoxazole scaffold, a known metabolic pathway for the related drug Leflunomide (a 5-methylisoxazole-4-carboxamide derivative) involves the cleavage of the N-O bond in the isoxazole ring to form an active metabolite. nih.gov Computational models can be trained to recognize such structural motifs and predict their susceptibility to metabolic cleavage.

Structure-based methods involve docking the compound into the active sites of major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. researchgate.net These simulations can predict:

Metabolizing CYP Isoforms: By docking the compound into various CYP isoforms (e.g., CYP3A4, CYP2D6), it is possible to predict which enzyme is most likely responsible for its metabolism. researchgate.net

Sites of Metabolism (SOMs): The orientation of the compound within the CYP active site and its proximity to the reactive heme iron can pinpoint the specific atoms most likely to undergo oxidation.

Compound Stability: Tools can calculate a composite site lability (CSL) score, which combines the probabilities of metabolism at all potential sites on the molecule. A lower CSL score generally indicates a more stable molecule. researchgate.net

Online platforms and specialized software modules are available that automate these predictions, providing valuable guidance for designing molecules with improved metabolic stability. researchgate.netnih.gov

Analytical Methodologies for Characterization and Quantification of 3 Methylisoxazole 5 Carboxamide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS, EIMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of isoxazole (B147169) derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer precise insights into the chemical environment of each atom. For instance, in the analysis of 5-methylisoxazole-3-carboxamide (B1215236) derivatives, the proton NMR spectra typically show a singlet for the methyl group (CH₃) protons around δ 2.30-2.38 ppm and a singlet for the isoxazole ring proton around δ 6.40 ppm. nih.gov The amide (NH) protons usually appear as a singlet at higher chemical shifts. nih.gov

In the ¹³C NMR spectrum of the related 3-Methylisoxazole-5-carboxylic acid, characteristic signals for the isoxazole ring carbons and the methyl group are observed. researchgate.net The chemical shifts provide conclusive evidence for the substitution pattern of the isoxazole ring. researchgate.netrsc.org For example, in a study of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the isoxazole ring carbons C-4, C-3, and C-5 were observed at approximately δ 108.3, 150.2, and 179.5 ppm, respectively. beilstein-journals.org

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of a 3-Methylisoxazole-5-carboxamide derivative would be expected to show characteristic absorption bands for the amide N-H stretching, the carbonyl (C=O) stretching of the amide, and the C=N stretching of the isoxazole ring. For example, in a series of 5-methylisoxazole-3-carboxamide derivatives, the C=O (amide) stretching vibration appears around 1645 cm⁻¹, and the C=N group stretching is observed near 1582 cm⁻¹. nih.gov The IR spectrum for the related 3-Methylisoxazole-5-carboxylic acid shows absorption for the carboxylic acid C=O group. researchgate.net

Mass Spectrometry (MS) and Electron Ionization Mass Spectrometry (EIMS) are crucial for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum of 3-Methylisoxazole-5-carboxylic acid, for example, shows a molecular ion peak (M+) at m/z 127, which corresponds to its molecular weight. researchgate.net EIMS studies on 5-methylisoxazole-3-carboxamide derivatives have been used to characterize the synthesized compounds. nih.gov

Table 1: Spectroscopic Data for 3-Methylisoxazole-5-carboxylic Acid

| Technique | Parameter | Observed Value |

| ¹³C NMR | Instrument | Bruker AM-270 |

| Solvent | Not specified | |

| Mass Spec | Technique | GC-MS |

| Molecular Ion (m/z) | 127 | |

| IR | Technique | KBr-Pellet |

| Instrument | Bruker IFS 85 | |

| Data sourced from PubChem CID 853085. researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are the gold standard for assessing the purity of this compound and for the separation of its derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of isoxazole derivatives. For instance, a reverse-phase HPLC method has been developed for the analysis of the related compound, Methyl 3-methylisoxazole-5-carboxylate. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The retention time under specific conditions is a key parameter for identification and quantification. The analysis of peptide conjugates of 5-amino-3-methyl-isoxazole-4-carboxylic acid has also been performed using a C18 column with a gradient elution of acetonitrile in water with trifluoroacetic acid (TFA) as a modifier. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and increased sensitivity. chemicalbook.com UPLC methods are often adapted from existing HPLC methods by using columns with smaller particle sizes (typically <2 µm). chemicalbook.com A UPLC-MS method has been described for the analysis of sulfavant A, a sulfolipid, demonstrating the power of this technique for complex analyses. bldpharm.com The HPLC method for Methyl 3-methylisoxazole-5-carboxylate is noted to be adaptable for fast UPLC applications using columns with 3 µm particles. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for the analysis of complex mixtures and for the confirmation of the identity of separated components. LC-MS analysis of crude peptide products incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid has been used to identify the desired products and any impurities. nih.gov A certificate of analysis for this compound indicates that its structure was confirmed by LCMS. rsc.org

Table 2: Exemplary HPLC Method Parameters for a Related Isoxazole Derivative

| Parameter | Condition |

| Analyte | Methyl 3-methylisoxazole-5-carboxylate |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Application Notes | Method is scalable for preparative separation and suitable for UPLC applications with smaller particle size columns. For MS compatibility, phosphoric acid is replaced with formic acid. |

| Data sourced from SIELC Technologies. sielc.com |

X-ray Crystallography for Solid-State Structural Determination

Similarly, the crystal structure of ethyl 5-amino-3-methylisoxazole-4-carboxylate , a related isoxazole derivative, has also been determined. epa.gov The analysis revealed a planar isoxazole ring and the presence of intermolecular N-H···O and N-H···N hydrogen bonds that stabilize the crystal structure. epa.gov These examples demonstrate the utility of X-ray crystallography in providing detailed structural insights into isoxazole-based compounds.

Table 3: Crystallographic Data for N,N-Dimethyl-3-phenylisoxazole-5-carboxamide

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.596 (3) |

| b (Å) | 12.377 (6) |

| c (Å) | 12.123 (6) |

| β (°) | 102.964 (8) |

| Volume (ų) | 1110.7 (9) |

| Data sourced from Acta Crystallographica Section E. ontosight.ai |

Advanced Characterization of Derived Peptide Conjugates (e.g., ESI-MS/MS for Fragmentation Analysis)

The conjugation of this compound derivatives to peptides is an area of interest for developing new chemical entities with specific biological activities. The characterization of these peptide conjugates requires advanced mass spectrometric techniques, particularly Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).

ESI-MS/MS is a powerful tool for sequencing peptides and identifying post-translational or synthetic modifications. In a typical ESI-MS/MS experiment, the peptide conjugate is first ionized and then subjected to fragmentation in the gas phase through collision-induced dissociation (CID). The resulting fragment ions provide sequence-specific information.

The fragmentation patterns of peptides modified with isoxazole moieties can be complex. For instance, in the ESI-MS/MS analysis of a peptide modified with 5-amino-3-methyl-isoxazole-4-carboxylic acid , the fragmentation of the protonated peptide was studied at different collision energies. nih.gov The analysis of the resulting b and y fragment ions allows for the confirmation of the peptide sequence and the location of the isoxazole modification. nih.gov The study of fragmentation pathways of peptides is crucial for their structural elucidation. sigmaaldrich.com For example, the presence of specific amino acids like proline can influence the fragmentation, leading to the formation of characteristic y-type fragment ions. sigmaaldrich.com

Advanced Applications and Future Research Directions for 3 Methylisoxazole 5 Carboxamide

Role as a Privileged Scaffold in Rational Drug Design and Discovery

The 3-methylisoxazole-5-carboxamide core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the design of novel drugs. The isoxazole (B147169) ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, contribute to its promiscuous binding capabilities.

The integration of the isoxazole ring can enhance the physicochemical properties of a molecule, improving its pharmacokinetic profile. Medicinal chemists frequently utilize isoxazole and its derivatives as bioisosteres for other heterocyclic rings like thiazoles, imidazoles, and pyridines to optimize lead compounds. This strategy of replacing a functional group with another that has similar spatial and electronic characteristics can lead to improved efficacy, selectivity, and reduced toxicity.

Development of Optimized Lead Compounds for Specific Therapeutic Interventions

The process of lead optimization involves modifying a promising hit compound to enhance its desired therapeutic properties while minimizing undesirable side effects. For derivatives of this compound, this often entails a detailed exploration of the structure-activity relationship (SAR). SAR studies systematically alter different parts of the molecule to understand how these changes affect its biological activity.

A notable example of a drug developed from an isoxazole scaffold is Leflunomide, a 5-methylisoxazole-4-carboxamide (B3392548) derivative used in the treatment of rheumatoid arthritis. However, concerns about its potential for liver toxicity, possibly related to the cleavage of the N-O bond in the isoxazole ring, have spurred research into alternative scaffolds. One such alternative is the 5-methylisoxazole-3-carboxamide (B1215236) scaffold. Studies have shown that compounds based on this scaffold exhibit reduced toxicity while retaining significant anti-inflammatory and antiarthritic effects. This highlights the importance of scaffold modification in lead optimization.

The following table presents examples of isoxazole-containing compounds and their therapeutic applications, illustrating the versatility of this scaffold.

| Compound | Therapeutic Area |

| Leflunomide | Rheumatoid Arthritis |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Cloxacillin (B1194729) | Antibacterial |

| Danazol | Endometriosis, Fibrocystic Breast Disease |

| Acivicin | Anticancer |

Applications in Chemical Biology and Protein Engineering (e.g., Native Chemical Ligation)

Beyond its role in drug discovery, the isoxazole moiety has potential applications in chemical biology and protein engineering. One powerful technique in this field is Native Chemical Ligation (NCL). NCL is a method for constructing large peptides and proteins from smaller, synthetically accessible peptide fragments. The reaction typically involves the chemoselective ligation of an unprotected peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue.

While the direct involvement of this compound in NCL is not extensively documented, the principles of chemoselective ligation and the development of novel reactive handles are central to the field. The isoxazole ring itself can undergo photochemical rearrangement under UV irradiation, which could potentially be exploited as a photo-cross-linker for photoaffinity labeling and chemoproteomic studies. This suggests that isoxazole derivatives could be designed to act as reactive probes to study protein-protein interactions or to identify the binding partners of a particular drug.

Methodologies for Impurity Profiling and Quality Control in Pharmaceutical Development

Ensuring the purity and quality of active pharmaceutical ingredients (APIs) is a critical aspect of drug development. For pharmaceuticals containing the this compound scaffold, robust analytical methodologies are required for impurity profiling and quality control.

The synthesis of this compound and its derivatives can lead to the formation of various impurities, including starting materials, by-products, and degradation products. Identifying and quantifying these impurities is essential to guarantee the safety and efficacy of the final drug product.

Standard analytical techniques employed for this purpose include:

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating, identifying, and quantifying components in a mixture.

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and its fragments, aiding in the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the molecule and its impurities.

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

The development of validated analytical methods is a regulatory requirement for the commercialization of any new drug.

Identification of Emerging Research Frontiers and Untapped Biological Potentials

The therapeutic potential of this compound and its derivatives is far from exhausted. Emerging research continues to uncover new biological activities and potential applications for this versatile scaffold.

Some of the promising research frontiers include:

Anticancer Therapies: Isoxazole derivatives have shown promising anticancer activity against various cancer cell lines. Further research is focused on developing more potent and selective anticancer agents.

Infectious Diseases: The isoxazole scaffold is a component of several antibacterial and antifungal drugs. The rise of antibiotic resistance necessitates the development of new antimicrobial agents, and isoxazole derivatives represent a promising avenue of research.

Neurodegenerative Diseases: Some isoxazole derivatives have shown neuroprotective effects, suggesting their potential in treating conditions like Alzheimer's disease.

Metabolic Disorders: Research has indicated that certain isoxazole derivatives may have hypoglycemic effects, making them potential candidates for the treatment of diabetes.

The following table summarizes some of the diverse biological activities reported for isoxazole derivatives, highlighting the broad potential of this chemical class.

| Biological Activity |

| Anticancer |

| Antimicrobial |

| Anti-inflammatory |

| Antiviral |

| Neuroprotective |

| Antidiabetic |

| Analgesic |

The continued exploration of the this compound scaffold and its derivatives through rational design, lead optimization, and investigation into novel biologic

Q & A

Q. What are the standard synthetic routes for 3-Methylisoxazole-5-carboxamide, and what catalysts or solvents are typically employed?

The synthesis often involves cyclization reactions starting with precursors like substituted aminophenols or carboxylic acid derivatives. For example, nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) catalysts are used in cyclization steps, with solvents such as DMF or ethanol . Reaction conditions (e.g., temperature, time) are critical for yield optimization. Purification typically involves recrystallization or column chromatography, with monitoring via TLC .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d) to confirm substituent positions and carboxamide functionality .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks and isotopic patterns .

- Melting Point Analysis : Decay points (e.g., 214–216°C) help assess purity .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 0–6°C, away from light and moisture .

- Spill Management : Neutralize with inert absorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound synthesis when scaling up reactions?

- Catalyst Screening : Test MTAMO versus nano-ZnO for efficiency in cyclization steps .

- Solvent Effects : Compare polar aprotic solvents (DMF) versus ethanol for solubility and reaction kinetics .

- Microwave-Assisted Synthesis : Explore reduced reaction times and improved yields under controlled microwave conditions .

Q. What in vitro biological assays are suitable for evaluating the anticancer potential of this compound derivatives?

- Mitochondrial Assays : Isolate mouse liver mitochondria to study compound effects on membrane potential (e.g., using Rh123 fluorescence) and calcium uptake (Calcium Green-5N dye) .

- Kinase Inhibition : Screen against MAPK pathways via kinase activity assays (e.g., ELISA-based phosphorylation detection) .

- Zebrafish Models : Assess toxicity and bioactivity in early-stage embryos, noting LC values and morphological changes .

Q. How can conflicting data on the biological activity of this compound analogs be resolved?

- Meta-Analysis : Cross-reference PubMed/Mesh terms (e.g., "imidazole carboxamide" or "DTIC") to identify methodological variability in studies .

- Dose-Response Curves : Replicate experiments with standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. chloro groups) using computational docking (AutoDock Vina) and in vitro validation .

Q. What strategies mitigate byproduct formation during the chlorination of this compound precursors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。